molecular formula Cl2Pt B156199 Platinum(II) chloride CAS No. 10025-65-7

Platinum(II) chloride

Cat. No.: B156199
CAS No.: 10025-65-7
M. Wt: 265.99 g/mol
InChI Key: CLSUSRZJUQMOHH-UHFFFAOYSA-L
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Description

Platinum(II) chloride, also known as platinous chloride, is a chemical compound with the formula PtCl₂. It is an important precursor used in the preparation of other platinum compounds. This compound exists in two crystalline forms, both of which are dark brown, insoluble in water, diamagnetic, and odorless .

Mechanism of Action

Target of Action

Platinum(II) chloride, also known as platinous chloride, is a dark brown, insoluble compound . It is an important precursor used in the preparation of other platinum compounds . The primary targets of this compound are DNA molecules . It forms adducts with genomic DNA, which is the determinant step for the cytotoxicity of platinum-based antitumor agents .

Mode of Action

This compound interacts directly with its targets, forming adducts with genomic DNA . This interaction can affect protein insertion and/or conformation within the membrane, leading to changes in cell signaling and other membrane-associated cellular processes . Different forms of Platinum(II) complexes interact at different depths of the lipid membrane, influencing their ability to permeate the cell membrane . Once inside the cell, Platinum(II) complexes promote a cascade of events that lead to cell death or resistance mechanisms to Platinum(II) complexes .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to disrupt autophagy and induce apoptosis within cancer cells . This is achieved through the dissipation of lysosomal pH levels within cancer cells, which is linked to chloride transport . Additionally, this compound has been found to function as efficient transmembrane chloride transporters .

Pharmacokinetics

It is known that the compound is insoluble in water , which could impact its absorption and distribution within the body

Result of Action

The molecular and cellular effects of this compound’s action are primarily cytotoxic. It has been shown to exhibit potent transmembrane chloride activity in vesicle studies, while also showing strong antiproliferative activity in cisplatin-resistant cell lines via induction of apoptosis and inhibition of intracellular ROS . Furthermore, it has been found to cause a decrease in ThT fluorescence intensity upon the addition of all three complexes with different times of decrease .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the lipid composition of the plasma membrane can affect the depth at which Platinum(II) complexes interact with the membrane, thereby influencing their ability to permeate the cell membrane . Additionally, the current during anodic oxidation has been found to result in increased activity at high temperatures, likely by improving surface roughening, which reduced the impact of steam-enhanced sintering .

Preparation Methods

Synthetic Routes and Reaction Conditions: Platinum(II) chloride can be prepared by heating chloroplatinic acid (H₂PtCl₆) to 350°C in air. The reaction is as follows: [ \text{H}_2\text{PtCl}_6 \rightarrow \text{PtCl}_2 + \text{Cl}_2 + 2\text{HCl} ] This method is convenient since chloroplatinic acid is readily generated from platinum metal .

Industrial Production Methods: In industrial settings, this compound is produced by the same method, involving the thermal decomposition of chloroplatinic acid. The process is carried out in large reactors where precise temperature control is maintained to ensure the complete conversion of chloroplatinic acid to this compound .

Chemical Reactions Analysis

Types of Reactions: Platinum(II) chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common ligands used include ammonia, phosphines, and other nitrogen or phosphorus-containing compounds.

    Oxidation Reactions: Chlorine gas (Cl₂) is used to oxidize this compound to platinum(IV) chloride.

    Reduction Reactions: Hydrogen gas (H₂) or other reducing agents can be used to reduce this compound to metallic platinum.

Major Products Formed:

    Substitution Reactions: Complexes such as cisplatin (cis-diamminedichloroplatinum(II)) and dichloro(cycloocta-1,5-diene)platinum(II).

    Oxidation Reactions: Platinum(IV) chloride.

    Reduction Reactions: Metallic platinum.

Scientific Research Applications

Platinum(II) chloride has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its ability to form stable complexes with a wide range of ligands, making it a versatile precursor in the synthesis of various platinum-based compounds. Its use in the synthesis of cisplatin highlights its importance in medicinal chemistry .

Properties

CAS No.

10025-65-7

Molecular Formula

Cl2Pt

Molecular Weight

265.99 g/mol

IUPAC Name

platinum(2+);dichloride

InChI

InChI=1S/2ClH.Pt/h2*1H;/q;;+2/p-2

InChI Key

CLSUSRZJUQMOHH-UHFFFAOYSA-L

SMILES

Cl[Pt]Cl

Canonical SMILES

[Cl-].[Cl-].[Pt+2]

Color/Form

Grayish-green to brown powder
Olive green hexagonal crystals

density

5.87

melting_point

581 °C decomposes

Key on ui other cas no.

10025-65-7

Pictograms

Corrosive; Irritant; Health Hazard

solubility

Insol in water, alcohol, ether;  sol in hydrochloric acid
Soluble in ammonium hydroxide;  insoluble in cold wate

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1.87 g of the above amine in 30 ml of water was treated with 1.64 g of solid sodium acetate followed by 4.15 g of potassium tetrachloroplatinate. The mixture was stirred overnight and filtered. The filtrate was concentrated, giving as a solid 1,1-cyclobutanedimethanamine, compound with platinum chloride.
Name
Quantity
1.87 g
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.15 g
Type
reactant
Reaction Step Two
Name
1,1-cyclobutanedimethanamine
Name
platinum chloride
Customer
Q & A

ANone: Platinum(II) chloride, specifically cis-diamminedichloroplatinum(II) (cis-DDP), primarily forms intrastrand crosslinks between adjacent guanine bases in DNA. [] This interaction disrupts DNA base pairing and can lead to denaturation, affecting DNA replication and transcription. []

ANone: Yes, while both cis-DDP and trans-DDP bind to DNA, they induce different structural changes. At low levels of adduct formation, trans-DDP appears to disrupt DNA structure to a greater extent than cis-DDP. [] This difference in interaction likely contributes to the lack of antitumor activity observed with trans-DDP. []

ANone: Research indicates that incorporating sequence-specific DNA-binding moieties into Platinum(II) complexes can enhance their affinity for particular DNA sequences. [] For example, polyamide Platinum(II) complexes demonstrated preferential binding to a target sequence over sequences with different flanking regions or a double base pair mismatch. []

ANone: this compound exists as a dimer, Pt6Cl12, with a molecular weight of 1300.27 g/mol. []

ANone: this compound forms a unique structure with discrete Pt6Cl12 units. Within each unit, six Platinum atoms form an octahedron, with twelve chlorine atoms situated above the octahedron's edges. []

ANone: Common spectroscopic techniques include infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (including 1H, 13C, 31P, and 195Pt NMR), and ultraviolet-visible (UV-Vis) spectroscopy. [, , , ] These techniques provide insights into the structure, bonding, and electronic properties of the complexes.

ANone: this compound exhibits varying solubility and stability depending on the solvent. For instance, it can form monomeric complexes in acetone but dimeric structures in chloroform. []

ANone: Yes, this compound has been shown to co-crystallize with organic molecules like 1,2,4-trichlorobenzene, forming Pt6Cl12·(1,2,4-C6H3Cl3). []

ANone: this compound effectively catalyzes a variety of reactions, including hydrosilylation of alkynes, [] cycloisomerization of enediynes, [] domino enyne isomerization/Diels-Alder reactions, [] and cyclization reactions. [, , ]

ANone: this compound facilitates the addition of silicon-hydrogen bonds across carbon-carbon multiple bonds, such as those in alkynes. [] This reaction is often employed to generate alkenylsilanes, versatile intermediates in organic synthesis.

ANone: The selectivity of this compound-catalyzed reactions can be influenced by factors such as the choice of ligands, reaction conditions, and substrate structure. For example, in this compound-catalyzed cyclization reactions, careful selection of reaction conditions can control regioselectivity, leading to specific isomers as the major product. [, ]

ANone: Computational methods like Density Functional Theory (DFT) calculations are employed to model the electronic structure, geometry, and reactivity of this compound complexes. [] These calculations provide valuable insights into the electronic factors influencing the stability and reactivity of these complexes.

ANone: Yes, DFT calculations can be used to calculate descriptors like electrophilicity index (ω) and chemical hardness (η) that correlate with the reactivity of Platinum(II) complexes in substitution reactions. []

ANone: Research suggests that the presence of a pyrrolic-nitrogen, irrespective of the chelate size or rigidity, generally retards ligand substitution reactions in Platinum(II) complexes. [] This observation highlights the significance of the electronic properties of the ligand in determining the overall reactivity of the complex.

ANone: Yes, the size and rigidity of the chelating ligand can significantly impact the reactivity of Platinum(II) complexes. For example, five-membered chelate complexes exhibit different reactivity patterns compared to six-membered chelate complexes due to differences in their structural topology and electronic features. []

ANone: Formulation strategies involve optimizing the solvent, pH, and the addition of stabilizing agents to enhance the stability and solubility of this compound complexes. [] These approaches aim to prevent degradation and improve the bioavailability of the complexes for various applications.

ANone: this compound should be handled with caution due to its potential toxicity. Appropriate personal protective equipment, such as gloves and eye protection, should be worn, and exposure should be minimized.

ANone: The discovery of the antitumor activity of cisplatin (cis-DDP) marked a significant milestone, leading to extensive research on this compound complexes for cancer treatment. []

ANone: Beyond their use as anticancer agents, this compound complexes find applications in diverse fields such as catalysis, [, , , ] materials science, [] and as heavy-atom derivatives for X-ray crystallography. []

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